11-epi-prostaglandin F2alpha(1-)

Description

Definition and Chemical Relationship of 11-epi-Prostaglandin F2alpha(1-) to 11-epi-Prostaglandin F2alpha

11-epi-Prostaglandin F2alpha, also known as 11-epi-PGF2α, is a stereoisomer of prostaglandin (B15479496) F2α (PGF2α). nih.gov An epimer is one of a pair of stereoisomers that differ in the configuration at only one stereogenic center. In this case, 11-epi-PGF2α is the 11-epimer of PGF2α, meaning the spatial arrangement of the hydroxyl group at the 11th carbon position is different from that in PGF2α. nih.gov

The notation "11-epi-prostaglandin F2alpha(1-)" refers to the conjugate base of 11-epi-prostaglandin F2alpha. nih.gov Prostaglandins (B1171923) are carboxylic acids, and in a physiological environment (typically with a pH around 7.4), the carboxylic acid group (-COOH) can deprotonate, losing a hydrogen ion (H+) to become a carboxylate group (-COO-). This negatively charged ion is the conjugate base, and the "(1-)" signifies its net negative charge of one. Therefore, 11-epi-prostaglandin F2alpha is the protonated, acidic form, while 11-epi-prostaglandin F2alpha(1-) is its deprotonated, anionic form, which is prevalent under normal physiological conditions. nih.govebi.ac.uk

| Compound Name | Chemical Formula | Molecular Weight | Key Distinguishing Feature |

|---|---|---|---|

| 11-epi-Prostaglandin F2alpha | C20H34O5 | 354.5 g/mol | Protonated carboxylic acid form (-COOH) |

| 11-epi-Prostaglandin F2alpha(1-) | C20H33O5- | 353.5 g/mol (for the ion) | Deprotonated carboxylate form (-COO-), the conjugate base |

Contextualizing Prostaglandins and Isoprostanes within Biological Systems

Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have hormone-like effects in the body. youtube.combiologyonline.com They are involved in a wide array of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor. youtube.comnih.govwikipedia.org The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes. biologyonline.comwikipedia.org

Isoprostanes, on the other hand, are prostaglandin-like compounds that are formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. nih.govvumc.org This distinction in their formation is crucial. While prostaglandins are products of controlled enzymatic reactions, isoprostanes are markers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to detoxify these reactive intermediates. nih.govvumc.orgahajournals.org F2-isoprostanes, a specific class of isoprostanes, are considered the "gold standard" for measuring oxidative stress in vivo. vumc.orgclevelandheartlab.com Although they are formed non-enzymatically, some isoprostanes can exhibit biological activity, sometimes by interacting with prostaglandin receptors. ahajournals.orgnih.gov

Significance of 11-epi-Prostaglandin F2alpha as a Key Endogenous Metabolite in Biological Research

11-epi-Prostaglandin F2alpha is a significant endogenous metabolite, meaning it is produced within the body. nih.govmedchemexpress.com Its presence and concentration in biological fluids like urine can provide valuable insights for researchers. As a member of the F2-isoprostane family, elevated levels of 11-epi-prostaglandin F2alpha and its metabolites are often studied as biomarkers of lipid peroxidation and oxidative stress. nih.govnih.gov

Research has linked increased levels of F2-isoprostanes to various conditions associated with oxidative stress, such as atherosclerosis, certain cancers, and neurodegenerative diseases. clevelandheartlab.comnih.govwustl.edu For example, studies have shown that smokers have increased circulating levels of F2-isoprostanes. clevelandheartlab.com The measurement of urinary F2-isoprostanes, including metabolites like 2,3-dinor-11-beta-prostaglandin F2 alpha, is a non-invasive method to assess systemic oxidative stress. nih.govtestcatalog.org This makes 11-epi-prostaglandin F2alpha and related compounds important tools in clinical and experimental research to understand the role of oxidative damage in human health and disease. nih.govnih.gov

| Compound Family | Primary Formation Pathway | Key Biological Indication | Example |

|---|---|---|---|

| Prostaglandins | Enzymatic (Cyclooxygenase pathway) | Inflammation, smooth muscle contraction | Prostaglandin F2α |

| Isoprostanes | Non-enzymatic (Free radical-catalyzed peroxidation) | Oxidative stress | 11-epi-Prostaglandin F2α |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33O5- |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

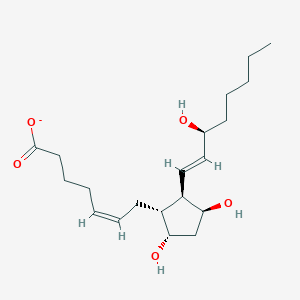

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1 |

InChI Key |

PXGPLTODNUVGFL-ZWAKLXPCSA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of 11 Epi Prostaglandin F2alpha

Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid

Isoprostanes, including 8-epi-PGF2α, are isomers of prostaglandins (B1171923) that are formed independently of cyclooxygenase (COX) enzymes. nih.gov Their synthesis is initiated by the free radical-catalyzed peroxidation of arachidonic acid. nih.gov This non-enzymatic pathway is considered a significant source of F2-isoprostanes in vivo. nih.gov Studies have shown that the formation of 8-epi-PGF2α is elevated in conditions associated with oxidative stress, such as hypercholesterolemia. nih.gov

Enzymatic Transformation of Precursors

11-epi-PGF2α is recognized as the primary metabolite of prostaglandin (B15479496) D2 (PGD2). caymanchem.com This conversion is facilitated by the action of an NADPH-dependent aldo-keto reductase, specifically PGF synthase, which is found in tissues such as the liver and lungs. caymanchem.com This enzymatic transformation highlights a key pathway for the endogenous production of 11-epi-PGF2α from a readily available prostaglandin precursor.

The enzyme aldo-keto reductase family 1 member C3 (AKR1C3) plays a crucial role in the formation of 11-epi-PGF2α. AKR1C3 is capable of converting PGD2 into 9α,11β-PGF2α, another name for 11-epi-PGF2α. nih.gov This enzyme is also involved in the conversion of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α). nih.govreactome.org The activity of AKR1C3 provides a direct enzymatic route for the synthesis of 11-epi-PGF2α from PGD2. nih.gov

Cyclooxygenase-Dependent Formation Mechanisms

While initially understood as products of non-enzymatic pathways, evidence suggests that the formation of certain isoprostanes, like 8-epi-PGF2α, can also be dependent on cyclooxygenase (COX) activity. nih.gov Studies have demonstrated that in human platelets, the formation of 8-epi-PGF2α occurs concurrently with the production of thromboxane (B8750289), a known COX product. nih.gov Furthermore, inhibitors of COX, such as aspirin (B1665792) and indomethacin, have been shown to abolish the formation of 8-epi-PGF2α in this context. nih.gov This indicates that under certain conditions, COX enzymes can contribute to the synthesis of F2-isoprostanes. The production of PGF2α is dependent on the sequential action of cyclooxygenases and terminal synthases. nih.gov Both COX-1 and COX-2 are involved in the production of PGH2, the precursor for PGF2α. researchgate.net

In Vivo Production and Distribution in Mammalian Systems

Prostaglandins, including PGF2α, are widely distributed throughout human tissues. nih.gov The production of PGF2α has been identified in various parts of the body, including the endometrium, fetal membranes, and the adrenal gland. frontiersin.orgplos.org In the adrenal gland, both the cortical and medullary zones are capable of producing PGF2α. nih.govplos.org The brain is another site of significant prostaglandin production, with the hypothalamus and cerebral cortex showing the highest basal levels of PGD2 and PGF2α. nih.gov The urinary metabolite of PGD2, 2,3-dinor-11-beta-prostaglandin F2 alpha, is used as a marker for systemic mastocytosis. mayocliniclabs.comquestdiagnostics.com

Biological Roles and Physiological Significance of 11 Epi Prostaglandin F2alpha in Preclinical Models

Role as a Human and Mammalian Metabolite

11-epi-prostaglandin F2alpha is recognized as a human metabolite. nih.gov It is the 11-epimer of prostaglandin (B15479496) F2alpha, meaning it differs in the three-dimensional arrangement of the hydroxyl group at the 11th carbon position. nih.gov This structural alteration occurs naturally within the body.

One significant pathway for the formation of a similar PGF2α stereoisomer, 11β-prostaglandin F2α, is through the action of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). nih.gov In a study focused on breast cancer, it was found that AKR1C3 can catalyze the production of this bioactive metabolite. nih.gov This finding highlights that specific enzymatic pathways in mammals can generate epimers of PGF2α, which then exert biological effects. nih.gov The presence of 11-epi-prostaglandin F2alpha as a metabolite suggests it is a component of the complex prostanoid network that regulates physiological and pathophysiological processes. nih.gov

Influence on Reproductive Physiology in Animal Models

The biological activities of 11-epi-prostaglandin F2alpha extend to significant effects on reproductive physiology, as observed in various animal models. Its actions are closely related to those of the more extensively researched prostaglandin F2alpha (PGF2α), and it is known to possess luteolytic and oxytocic (uterine-contracting) properties. nih.gov

11-epi-prostaglandin F2alpha is characterized as having luteolytic activity, which is the process of regression of the corpus luteum (CL). nih.gov The corpus luteum is a transient endocrine structure in the ovary that is critical for producing progesterone (B1679170), a hormone essential for the establishment and maintenance of pregnancy. nih.govfrontiersin.org Its regression is a necessary step for the initiation of a new estrous cycle in the absence of pregnancy. frontiersin.org

While specific mechanistic studies on the 11-epi form are limited, the actions of PGF2α in animal models provide a detailed framework for understanding this process. In ruminants such as cows, PGF2α released from the uterus is the primary hormone that initiates luteolysis. frontiersin.orgresearchgate.net The process involves two main phases: functional luteolysis, characterized by a rapid decrease in progesterone secretion, and structural luteolysis, which involves the apoptosis (programmed cell death) of luteal cells. frontiersin.org PGF2α induces apoptosis in luteal cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. frontiersin.org Studies in cows have shown that after the administration of a PGF2α analogue, there are significant changes in the expression of key genes and receptors within the corpus luteum that lead to its breakdown. nih.gov

Table 1: Effects of PGF2α on Corpus Luteum in Bovine Models

| Parameter | Observation After PGF2α Administration | Timeframe | Reference |

| Progesterone Secretion | Rapid decline | Within the first 12 hours | frontiersin.org |

| Luteal Cell Apoptosis | Increased | After 12 hours | frontiersin.org |

| PTGS2 Gene Expression | Initial increase, then downregulation | Increase at 2 hours | nih.gov |

| PGF Receptor (FP) mRNA | Significant decrease | At 2 hours and 12 hours | nih.gov |

| PGE2 Concentration | Significant decrease | During structural luteolysis (after 12h) | nih.gov |

Beyond luteolysis, 11-epi-prostaglandin F2alpha is described as having oxytocic and abortifacient activities, implicating it in the complex processes of ovarian function and parturition (childbirth). nih.gov Prostaglandins (B1171923), in general, are crucial for the cascade of events leading to birth, including the rupture of fetal membranes, cervical dilation, and myometrial contractions. nih.gov

The role of PGF2α in parturition is well-documented in several animal models. In dairy cows, PGF2α and its analogues are used to induce parturition. nih.govresearchgate.net In dogs, PGF2α concentrations in uterine tissue increase significantly at the time of birth, suggesting it plays a role in initiating or maintaining uterine contractions during labor. frontiersin.org PGF2α is produced by various intrauterine tissues, and its synthesis, along with the expression of its receptor (FP receptor), leads to a series of events that prepare the uterus for labor. nih.gov In high-producing dairy cows, PGF2α is also known to support the process of ovulation. nih.gov

The oxytocic nature of 11-epi-prostaglandin F2alpha points to its ability to stimulate the contraction of the myometrium (the smooth muscle of the uterus). nih.gov This contractile activity is fundamental to the process of parturition. nih.gov

Studies on the closely related PGF2α provide detailed insights into this function. In canine models, PGF2α has been shown to induce contractions in myometrial tissue strips in vitro, although the response can vary between different muscle layers. frontiersin.org In ruminants, the secretion of PGF2α from the uterus is regulated by the hormone oxytocin (B344502), particularly during luteolysis, which also involves uterine contractions. nih.gov This interaction between oxytocin and PGF2α creates a feedback loop that generates pulsatile secretions of PGF2α, leading to coordinated uterine activity. nih.govnih.gov In pigs, PGF2α produced during uterine inflammation influences the contractile activity of the uterus. mdpi.com

Contribution to Vascular Homeostasis in Experimental Systems

In addition to its reproductive roles, 11-epi-prostaglandin F2alpha has been noted for its vasocontractile properties, suggesting a role in the regulation of vascular tone and blood pressure. nih.gov

The vasocontractile nature of 11-epi-prostaglandin F2alpha indicates it can cause the narrowing of blood vessels. nih.gov This action has direct implications for blood pressure regulation.

Research on PGF2α in animal models has substantiated this effect. In mice, PGF2α elevates blood pressure in a dose-dependent manner by activating the F prostanoid (FP) receptor. nih.gov These receptors are expressed in key areas for blood pressure control, including preglomerular arterioles in the kidneys. nih.gov Deletion of the FP receptor in mice leads to reduced blood pressure. nih.gov In mature rats, PGF2α was found to be hypertensive (increase blood pressure), whereas in immature rats, it had a hypotensive effect, suggesting that the response to prostaglandins can change with age and receptor differentiation. nih.gov A related isomer, 8-epi-PGF2α, has also been identified as a potent preglomerular vasoconstrictor in rats, acting through thromboxane (B8750289) A2 receptors. researchgate.net

Table 2: Effects of Prostaglandin F2α on Vascular Parameters in Animal Models

| Animal Model | Effect on Blood Pressure | Mechanism/Observation | Reference |

| Wild-Type Mice | Elevates blood pressure | Dose-dependent activation of FP receptor | nih.gov |

| FP Receptor Knockout Mice | Reduced blood pressure | Coincident with reduced plasma renin, angiotensin, and aldosterone | nih.gov |

| Mature Rats | Hypertensive (increases BP) | Suggests differentiation of prostaglandin receptors with age | nih.gov |

| Immature Rats | Hypotensive (decreases BP) | Suggests differentiation of prostaglandin receptors with age | nih.gov |

Involvement in Inflammatory and Oxidative Responses

11-epi-Prostaglandin F2alpha (11-epi-PGF2α), also known as 11β-prostaglandin F2α, is a stereoisomer of prostaglandin F2α. It is recognized as a primary metabolite of prostaglandin D2 (PGD2) and is implicated in various physiological and pathological processes, particularly those involving inflammation. researchgate.net

While the broader family of F2-isoprostanes, which are isomers of prostaglandins, are established as reliable indicators of oxidative stress and lipid peroxidation in vivo, the primary application of 11-epi-PGF2α in research has been as a specific biomarker for mast cell activation. mdpi.comnih.gov Mast cells are critical players in inflammatory responses, and their activation leads to the release of various mediators, including prostaglandin D2, which is then metabolized to 11-epi-PGF2α. nih.gov

Urinary measurement of 11-epi-PGF2α and its metabolites is a non-invasive method used to detect systemic mast cell activation in conditions such as mastocytosis and mast cell activation syndrome (MCAS). nih.govwikipedia.orgresearchgate.net For instance, in patients with mastocytosis, elevated urinary levels of 11β-PGF2α have been shown to correlate with the mast cell burden in the bone marrow. wikipedia.org Another study in an experimental model of wine-induced asthma, a condition with an inflammatory component, demonstrated that urinary concentrations of 9α,11β-PGF2α (an alternative name for 11-epi-PGF2α) increased following a wine challenge, suggesting mast cell activation as an underlying mechanism. nih.gov

Although related to the products of lipid peroxidation, the utility of 11-epi-PGF2α as a direct and general biomarker for systemic oxidative stress is less defined in preclinical research compared to other isoprostanes like 8-iso-prostaglandin F2α. nih.gov Its established role is more specifically tied to the enzymatic pathways of inflammation initiated by mast cells.

Table 1: 11-epi-Prostaglandin F2alpha as a Biomarker in Research

| Research Area | Model/Study Type | Key Findings | Reference |

|---|---|---|---|

| Mast Cell Activation | Human patients with mast cell disorders | Urinary 11β-PGF2α levels correlate with serum tryptase and mast cell burden in bone marrow. | wikipedia.org |

| Mast Cell Activation Syndrome (MCAS) | Human patients with MCAS | Increased urinary excretion of 11β-PGF2α is documented in patients with MCAS. | researchgate.net |

| Wine-Induced Asthma | Human asthmatic patients | Increased urinary 9α,11β-PGF2α concentrations post-wine challenge suggest mast cell activation. | nih.gov |

Preclinical studies, particularly using in vitro models, have begun to elucidate the direct role of 11-epi-PGF2α in modulating inflammatory and related cellular processes. This compound exerts its effects by binding to and activating the prostaglandin F receptor (FP receptor), which is a G protein-coupled receptor. nih.gov

A significant study utilizing a human breast cancer cell line (MCF-7) engineered to express the FP receptor provided detailed insights into the signaling pathways modulated by 11-epi-PGF2α. In this experimental model, treatment with 11-epi-PGF2α initiated a signaling cascade that resulted in the phosphorylation of key signaling proteins, Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). nih.gov This activation subsequently led to an increased expression of the protein 'Slug', which is known to be involved in processes that can promote cell survival. nih.gov

Furthermore, research has shown that 11-epi-PGF2α can induce contraction of isolated human bronchial smooth muscle at micromolar concentrations. researchgate.net This finding is particularly relevant to inflammatory airway diseases such as asthma, where bronchoconstriction is a key pathological feature. The action on bronchial smooth muscle highlights a direct pro-inflammatory potential of this prostaglandin metabolite in the context of respiratory inflammation.

These preclinical findings underscore the bioactivity of 11-epi-PGF2α and its capacity to modulate cellular signaling and function in contexts relevant to inflammation and disease.

Table 2: Research Findings on the Modulation of Inflammatory Processes by 11-epi-Prostaglandin F2alpha in Experimental Models

| Experimental Model | Research Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Breast Cancer Cell Line (MCF-7) expressing FP receptor | Treatment with 11β-PGF2α | Phosphorylation of ERK and CREB; induced expression of Slug. | nih.gov |

| Isolated Human Bronchial Smooth Muscle | Application of 11β-PGF2α (0.1 to 30 µM) | Induced muscle contraction. | researchgate.net |

Molecular Mechanisms and Cellular Signaling of 11 Epi Prostaglandin F2alpha

Prostanoid Receptor Interactions

Binding to Prostanoid Receptors, specifically FP Receptors

11-epi-prostaglandin F2alpha, the 11-epimer of prostaglandin (B15479496) F2alpha (PGF2α), interacts with the prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) family. nih.govwikipedia.orgebi.ac.uk The FP receptor is the primary receptor for PGF2α and its analogs. wikipedia.org While PGF2α is the principal endogenous ligand for the FP receptor, other prostanoids like prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) can also bind, although with lower affinity. wikipedia.org Specifically, PGE2 exhibits a binding affinity for the FP receptor that is only 10 to 30 times less than that of PGF2α. nih.gov

The FP receptor is known to be the least selective among the prostanoid receptors. wikipedia.org The relative efficacy of standard prostanoids as ligands for the FP receptor is as follows: PGF2α > PGD2 > PGE2 > PGI2 = TXA2. wikipedia.org In typical binding studies, PGF2α demonstrates half-maximal binding at approximately 1 nanomolar, whereas PGD2 and PGE2 are about 5- to 10-fold and 10- to 100-fold weaker, respectively. wikipedia.org

Characterization of Receptor/Ligand Interaction Requirements and Specificity

The interaction between prostanoids and their receptors is crucial for mediating a wide array of physiological responses. ebi.ac.uk The specificity of these interactions is often challenged by the expression of multiple receptor subtypes within a single tissue and the limited selectivity of available agonists and antagonists. ebi.ac.uk

FP receptors are known to bind PGF2α and mediate contractile responses in various smooth muscle tissues. ebi.ac.uk The design of ligands with high specificity is hindered by the plasticity of the orthosteric binding site of lipid-binding receptors like the FP receptor. researchgate.net High-resolution structures of the FP receptor bound to PGF2α have provided initial insights into agonist binding, revealing a typical GPCR structure with seven transmembrane domains. researchgate.net A key feature is an extended N-terminus that acts as a lid over the orthosteric binding site, contributing to the low off-rate of lipid receptor ligands. researchgate.net

Table 1: Prostanoid Receptor Ligand Specificity

| Prostanoid | Primary Receptor | Relative Affinity at FP Receptor |

|---|---|---|

| Prostaglandin F2α (PGF2α) | FP | Highest |

| Prostaglandin D2 (PGD2) | DP1, DP2 | Lower than PGF2α |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | 10-30 fold lower than PGF2α nih.gov |

| Prostaglandin I2 (PGI2) | IP | Lowest |

| Thromboxane (B8750289) A2 (TXA2) | TP | Lowest |

Intracellular Signaling Cascades Activated by 11-epi-Prostaglandin F2alpha

Activation of G-Protein Coupled Receptor (GPCR) Pathways

Upon ligand binding, the FP receptor, like other prostanoid receptors, activates intracellular signaling pathways through G-proteins. ebi.ac.ukkhanacademy.org Prostanoid receptors are a family of eight GPCRs that correspond to pharmacologically defined receptors. guidetopharmacology.org The FP receptor is primarily coupled to the Gq/11 and Gα12/13 families of G proteins. ebi.ac.uknih.gov

Activation of the FP receptor leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then initiate downstream signaling cascades. researchgate.net While Gα12/13 can compete with Gαq/11 for coupling to the angiotensin II type 1 receptor (AT1R), the reverse is true for the FP receptor, where Gαq/11 competes with Gα12/13. nih.gov This differential regulation of G protein coupling highlights the complexity of GPCR signaling. nih.gov

Stimulation of Inositol (B14025) Phosphate (B84403) Signaling

A primary signaling pathway activated by the FP receptor is the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov This process is mediated by the Gq/11 G-protein. nih.gov

Studies have shown that PGF2α stimulation of cells expressing the FP receptor results in a dose- and time-dependent increase in inositol phosphates. nih.gov The initial detectable changes are in the levels of Ins(1,4,5)P3 and Ins(1,3,4,5)P4, followed by later increases in Ins(1,3,4)P3, InsP2, and InsP. nih.gov This activation of the inositol phosphate signaling pathway is a key mechanism through which 11-epi-prostaglandin F2alpha and related compounds exert their cellular effects. nih.govnih.gov

Table 2: Key Signaling Molecules in FP Receptor Pathways

| Molecule | Role | Activated By |

|---|---|---|

| Gq/11 | G-protein alpha subunit | FP Receptor |

| Gα12/13 | G-protein alpha subunit | FP Receptor |

| Phospholipase C (PLC) | Enzyme | Gq/11 |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger | PLC |

| Diacylglycerol (DAG) | Second messenger | PLC |

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Cross-activated by FP receptor signaling |

Cross-Activation of Epidermal Growth Factor Receptor (EGFR)

In addition to the classical G-protein signaling pathways, the FP receptor can also transactivate the epidermal growth factor receptor (EGFR). nih.gov This cross-activation represents an important layer of signaling complexity. Research has demonstrated that PGF2α and PGE2 can induce the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) through a pathway involving PLC, protein kinase A (PKA), and the EGFR. nih.gov

This transactivation of the EGFR is a crucial step in mediating some of the downstream effects of FP receptor activation, including the regulation of gene expression, such as that of cyclooxygenase-2 (COX-2). nih.gov Interestingly, some ligands can exhibit biased agonism, preferentially activating one pathway over another. For instance, the compound AL-8810, while acting as an antagonist for Gα(q)-mediated signaling, can potently activate ERK1/2 via EGFR transactivation. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

11-epi-Prostaglandin F2alpha (11-epi-PGF2α), also known as 11β-PGF2α, has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in cell regulation. In MCF-7 breast cancer cells that stably express the prostaglandin F (FP) receptor, treatment with 11-epi-PGF2α at concentrations of 0.1 and 1 µM leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). caymanchem.com ERK is a key downstream component of the MAPK pathway. This activation of ERK, along with the phosphorylation of CREB, was associated with increased cell viability in these specific cells. caymanchem.com

Further research in bovine luteal cells treated with Prostaglandin F2alpha (PGF2α) has identified the RAF/MAPK kinase (MEK) 1/ERK pathway as a primary signaling event necessary for the induction of the Early Growth Response 1 (EGR1) gene. researchgate.net The activation of this pathway was confirmed using both chemical and genetic methods. researchgate.net The study demonstrated that PGF2α's stimulatory effect on the expression of Transforming Growth Factor Beta 1 (TGFB1), a protein involved in tissue remodeling, was dependent on this MEK1/ERK signaling. researchgate.net This indicates that the MAPK pathway is a crucial intermediary in mediating the effects of prostaglandins (B1171923) like PGF2α in luteal cells.

Regulation of Rho-Associated Protein Kinase (ROCK) and Cytoskeletal Dynamics

The activity of 11-epi-prostaglandin F2alpha and its related compounds extends to the regulation of the Rho-associated protein kinase (ROCK) pathway, which is fundamentally involved in managing cytoskeletal dynamics. In bovine luteal theca cells (LTCs), treatment with PGF2α resulted in a significant increase in the ROCK protein. nih.govnih.gov The Rho family of proteins, to which ROCK belongs, is primarily associated with the regulation of the cytoskeleton. mdpi.com

The activation of G protein-coupled receptors (GPCRs), such as the PGF2α receptor, is known to control the phosphorylation of intermediate filament (IF) proteins through the Rho/ROCK pathway. nih.govmdpi.com This signaling cascade plays a vital role in cellular processes that depend on the structural integrity and dynamic rearrangement of the cytoskeleton. The increased presence of ROCK protein following PGF2α administration underscores the compound's influence on this specific signaling axis, which in turn governs the physical structure and motility of the cell. nih.gov

Effects on Cellular Processes in vitro and in Animal Cell Cultures

Disruption of Cell Adhesion Proteins (e.g., Cytokeratin and Vimentin) in Specific Cell Types

In vitro studies on bovine luteal theca cells (LTCs) have demonstrated that PGF2α directly impacts cell adhesion by disrupting key structural proteins. nih.gov Treatment of LTCs with PGF2α led to the disruption of the intermediate filament proteins cytokeratin and vimentin. nih.govnih.govmdpi.com These proteins are crucial components of the cellular cytoskeleton and are integral to maintaining cell-cell adhesions. nih.gov

The disruption extends to desmoplakin, an essential anchoring protein that connects intermediate filaments to desmosomes, a type of cell-cell adhesion structure. nih.gov The consequence of this disruption is a significant decrease in cell-to-cell adhesion. nih.govmdpi.com These findings suggest that PGF2α's role in luteal regression is mediated, in part, by physically disconnecting the adhesion between cells through the breakdown of these critical structural protein networks. nih.gov

Table 1: In Vitro Effects of Prostaglandin F2α on Bovine Luteal Theca Cells

| Parameter | Treatment | Observation | Reference |

| ROCK Protein | PGF2α (0.01, 0.1, 1.0 mM) | Significantly increased protein levels. | nih.govnih.gov |

| Cytokeratin | PGF2α (0.01, 0.1, 1.0 mM) | Disruption of intermediate filament structure. | nih.govmdpi.com |

| Vimentin | PGF2α (0.01, 0.1, 1.0 mM) | Disruption of intermediate filament structure. | nih.govmdpi.com |

| Desmoplakin | PGF2α (0.01, 0.1, 1.0 mM) | Disruption of the anchoring plaque protein. | nih.govmdpi.com |

| Cell-Cell Adhesion | PGF2α | Significantly decreased compared to control. | nih.govmdpi.com |

Induction of Programmed Cell Death (Apoptosis) in Luteal Cells

Prostaglandin F2α is a recognized key factor in inducing programmed cell death, or apoptosis, which is a hallmark of the structural regression of the corpus luteum (luteolysis). nih.govmdpi.com In vivo studies using a mouse model demonstrated that PGF2α administration 48 hours post-ovulation induces significant apoptosis in the cells of the corpus luteum. nih.gov

The mechanism involves the activation of the caspase family of proteins, which are central executioners of apoptosis. nih.gov Specifically, PGF2α treatment in wild-type mice led to a significant increase in the activity of caspase-3, a crucial enzyme in the apoptotic cascade. nih.gov This resulted in a notable percentage of TUNEL-positive cells, indicating DNA fragmentation, a characteristic of apoptosis. nih.gov Interestingly, the study also found a 22-fold increase in the activity of caspase-8, an upstream activator of caspase-3, following PGF2α treatment. nih.gov This suggests that PGF2α initiates luteolysis by activating a caspase-dependent apoptotic pathway, potentially by enhancing the bioavailability or bioactivity of pro-apoptotic cytokines. nih.gov

Preclinical Pathophysiological Relevance of 11 Epi Prostaglandin F2alpha

Role in Experimental Cardiovascular Conditions

The involvement of F2-isoprostanes, including compounds structurally related to 11-epi-PGF2α, has been explored in animal models of cardiovascular diseases, pointing towards a potential role in the pathogenesis of atherosclerosis, ischemia-reperfusion injury, and platelet activation.

Association with Atherosclerosis and Ischemia-Reperfusion Injury in Animal Models

While direct studies on the role of 11-epi-PGF2α in animal models of atherosclerosis are limited, research on related F2-isoprostanes has provided significant insights. In human atherosclerotic lesions, levels of 8-epi-PGF2α and IPF2α-I, two other F2-isoprostanes, were found to be significantly elevated compared to non-atherosclerotic vascular tissue. Immunohistochemical analysis revealed the presence of 8-epi-PGF2α in foam cells within the plaque, suggesting a link between lipid peroxidation and the progression of atherosclerosis. Animal models of atherosclerosis, such as apolipoprotein E (ApoE) and low-density lipoprotein receptor (LDLR) knockout mice, are widely used to study the mechanisms of this chronic inflammatory disease and provide a platform for investigating the impact of lipid peroxidation products. mdpi.comnih.gov

Ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is characterized by a surge in oxidative stress and inflammation. nih.gov Animal models of I/R injury in various organs, including the heart, kidney, and pancreas, have demonstrated the critical role of reactive oxygen species in the ensuing cellular damage. nih.govplos.orgnih.gov Given that 11-epi-PGF2α is a marker of oxidative stress, its levels are expected to be elevated in these models, although specific studies quantifying this compound in I/R injury models are not extensively reported. The pathological processes in I/R injury, such as apoptosis, necrosis, and inflammation, are areas where F2-isoprostanes could potentially exert significant biological effects. nih.gov

Implications in Platelet Activation in Animal Models

The influence of F2-prostaglandins on platelet function has been demonstrated in various animal models. Studies in mice have shown that prostaglandin (B15479496) F2α (PGF2α) can potentiate platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net This effect is mediated through the prostaglandin E2 receptor subtype EP3 and the thromboxane (B8750289) A2 receptor TP, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and an increase in inositol (B14025) triphosphate (IP3) levels, respectively. researchgate.net Intravenous administration of PGF2α in mice was found to shorten bleeding time and exacerbate acute thromboembolism, indicating its role as a platelet stimulator in vivo. researchgate.net

Furthermore, research on 8-epi-PGF2α, a structurally similar F2-isoprostane, has shown that it can increase platelet adhesion and the expression of the fibrinogen receptor at nanomolar concentrations. nih.gov While 11-epi-PGF2α is known to be a metabolite of prostaglandin D2 (PGD2), which has inhibitory effects on platelet aggregation, the direct actions of 11-epi-PGF2α on platelet activation in animal models require more specific investigation. nih.gov

Contribution to Renal Pathologies in Experimental Models

The involvement of 11-epi-PGF2α has been more directly studied in the context of experimental renal diseases, particularly in models of renal insufficiency and hyperuricemia.

Impact on Kidney Damage in Experimental Renal Insufficiency Models

In a study utilizing a 5/6 nephrectomy rat model of experimental renal insufficiency, the urinary excretion of 11-epi-prostaglandin F2α was measured as a marker of oxidative stress. mdpi.com This model mimics chronic kidney disease by reducing the renal mass, leading to progressive kidney damage. The study demonstrated that in this low-renin model, the levels of urinary 11-epi-PGF2α were indicative of the oxidative stress status within the kidney. mdpi.com While prostaglandin F2α itself has been shown to have weaker effects on renal hemodynamics and function compared to other prostaglandins (B1171923) like PGE2 and PGI2 in dogs, the measurement of its isomers like 11-epi-PGF2α provides a valuable tool for assessing oxidative injury in experimental kidney disease. nih.govbiomolther.org

The following table summarizes the urinary excretion of 11-epi-prostaglandin F2α in a rat model of renal insufficiency.

| Study Group | Urinary 11-epi-PGF2α Excretion (pmol/24h) - Week 3 | Urinary 11-epi-PGF2α Excretion (pmol/24h) - Week 12 |

| Sham | ~25 | ~30 |

| 5/6 Nephrectomy (NX) | ~40 | ~55 |

| NX + Allopurinol | ~35 | ~45 |

| NX + Benzbromarone | ~40 | ~50 |

| *p < 0.05 vs Sham. Data are approximated from graphical representations in the source. mdpi.com |

Correlation with Hyperuricemia in Animal Studies

The relationship between hyperuricemia and renal damage is complex, with studies suggesting both detrimental and protective effects of uric acid. In the same 5/6 nephrectomy rat model, the influence of moderate hyperuricemia on kidney damage was investigated, with urinary 11-epi-PGF2α serving as a key biomarker of oxidative stress. mdpi.com The study found that moderate hyperuricemia ameliorated kidney damage in this specific low-renin model, which was associated with changes in oxidative stress markers, including 11-epi-PGF2α. mdpi.com Animal models of hyperuricemia, such as those induced by potassium oxonate or in uricase-deficient rats, are crucial for dissecting the mechanisms by which uric acid influences renal pathology. plos.orgnih.gov The correlation of 11-epi-PGF2α with uric acid levels and renal function in these models underscores its utility in studying the pathophysiology of hyperuricemic nephropathy.

Involvement in Acute and Chronic Inflammatory States in Animal Models

The role of the PGF2α signaling pathway in inflammation is an active area of research, with studies in animal models of both acute and chronic inflammation.

In a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS), the role of the prostaglandin F2α receptor (FP receptor) was investigated. nih.gov Inhibition of the FP receptor was found to attenuate the LPS-induced inflammatory response by decreasing neutrophil infiltration and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This anti-inflammatory effect was mediated by an enhanced production of the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that the PGF2α/FP receptor pathway is a pro-inflammatory axis in acute systemic inflammation. Similarly, in porcine endometrial cells, LPS exposure was shown to stimulate the secretion of PGF2α, further implicating this prostaglandin in inflammatory processes. mdpi.com

While direct studies on 11-epi-PGF2α in these models are scarce, its role as a product of oxidative stress suggests its presence and potential contribution to the inflammatory milieu. Animal models of chronic inflammation, which are essential for understanding the long-term consequences of inflammatory diseases, also represent a relevant context for future investigations into the specific roles of 11-epi-PGF2α. nih.gov

Modulation of Hormonal Profiles in Animal Reproductive Systems

Extensive literature searches for preclinical studies investigating the specific modulatory effects of 11-epi-prostaglandin F2alpha on hormonal profiles within animal reproductive systems have yielded no specific results. The available scientific research predominantly focuses on the well-characterized isomer, prostaglandin F2alpha (PGF2α), and its significant role in reproductive endocrinology.

While PGF2α is known to be a potent luteolytic agent, influencing progesterone (B1679170) secretion, and to interact with the hypothalamic-pituitary-gonadal axis to modulate hormones such as luteinizing hormone (LH) and testosterone, there is a conspicuous absence of data pertaining specifically to the 11-epi-prostaglandin F2alpha isomer in this context.

Isomers of a compound, despite having the same chemical formula, can exhibit markedly different biological activities due to their varied three-dimensional structures. Therefore, the extensive body of research on PGF2α's effects on reproductive hormones cannot be directly extrapolated to its 11-epi counterpart.

Detailed research findings and data tables concerning the influence of 11-epi-prostaglandin F2alpha on hormonal profiles in animal models are not available in the current scientific literature. Further research is required to elucidate the specific endocrine-modulating properties of this particular prostaglandin isomer in the context of animal reproduction.

Advanced Analytical Methodologies for 11 Epi Prostaglandin F2alpha Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 11-epi-PGF2α and other oxylipins. This platform offers high selectivity and sensitivity, allowing for the precise measurement of these compounds in various biological matrices.

Ultra-High-Performance Liquid Chromatography and Q-Exactive Mass Spectrometry (UHPLC-QE-MS) for Oxylipin Analysis

The coupling of ultra-high-performance liquid chromatography (UHPLC) with a Q-Exactive mass spectrometer represents a state-of-the-art approach for comprehensive oxylipin analysis, including the measurement of 11-epi-PGF2α. The Q-Exactive, a hybrid quadrupole-Orbitrap mass spectrometer, provides high-resolution and accurate-mass (HRAM) data, which is critical for differentiating closely related isomers like 11-epi-PGF2α and PGF2α. nih.gov

The UHPLC system allows for rapid and efficient separation of a wide range of oxylipins in a single analytical run. The high resolving power of the Orbitrap mass analyzer then enables the confident identification of compounds based on their precise mass-to-charge ratio (m/z). nih.govacm2.com This is particularly advantageous when analyzing complex biological samples where numerous structurally similar lipids are present. The fast scanning capabilities of the Q-Exactive also permit the acquisition of high-quality MS/MS spectra for structural confirmation, even for low-abundance species. nih.gov

Optimization of Sample Preparation for Oxylipin Measurement in Biological Matrices (e.g., Plasma, Tissue)

Effective sample preparation is a critical prerequisite for the accurate measurement of 11-epi-PGF2α and other oxylipins by LC-MS/MS. Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate these analytes from complex biological matrices such as plasma and tissue homogenates. The optimization of SPE protocols is essential to ensure high recovery and removal of interfering substances.

A systematic approach to optimizing SPE involves evaluating different stationary phases, as well as the composition and volume of washing and elution solvents. For instance, using octadecyl-bonded silica (B1680970) as the stationary phase, researchers have fine-tuned methanol-water mixtures for the selective elution of prostaglandins (B1171923). The inclusion of 1% formic acid in the sample loading mixture has been shown to significantly improve the recovery of prostaglandins from plasma and tissue homogenates to ≥90%. nih.gov

| Analyte | Aqueous Solution Recovery (%) | Plasma Recovery with 1% Formic Acid (%) | Tissue Homogenate Recovery with 1% Formic Acid (%) |

| Prostaglandin (B15479496) E2 (PGE2) | Quantitative | ≥90 | ≥90 |

| Prostaglandin F2α (PGF2α) | Quantitative | ≥90 | ≥90 |

| PGEM | 80 | ≥90 | ≥90 |

Table 1: Recovery of Prostaglandins and their Metabolites Using an Optimized Solid-Phase Extraction (SPE) Protocol. nih.gov

Application of Multiple Reaction Monitoring (MRM) for Enhanced Specificity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for the targeted quantification of molecules, including 11-epi-PGF2α. This method involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole.

This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the target analyte. The selection of unique precursor-to-product ion transitions for 11-epi-PGF2α and its deuterated internal standard ensures the high specificity of the assay. For example, in the analysis of prostaglandins, the transition from the [M-H]⁻ precursor ion to a characteristic fragment ion is often monitored. uab.edu This targeted approach is less susceptible to matrix effects compared to full-scan methods and is the gold standard for quantitative bioanalysis.

Immunological Assays in Research Settings (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are a common and well-established method for the quantification of 11-epi-PGF2α in research settings. These assays are based on the principle of competitive binding, where the 11-epi-PGF2α in the sample competes with a known amount of labeled 11-epi-PGF2α for binding to a limited number of specific antibody sites.

The amount of labeled 11-epi-PGF2α bound to the antibody is inversely proportional to the concentration of the unlabeled 11-epi-PGF2α in the sample. The signal is typically generated by an enzymatic reaction that produces a measurable color change. While generally less specific than LC-MS/MS, ELISAs offer a high-throughput and cost-effective means of analysis. It is important to consider the cross-reactivity of the antibody with other related prostaglandins to ensure the accuracy of the results. aaaai.org

| Parameter | Value |

| Assay Range | 1.6-1,000 pg/ml |

| Sensitivity (80% B/B0) | 5 pg/ml |

| Cross-reactivity with PGF2α | <0.01% |

| Cross-reactivity with PGE2 | <0.01% |

| Cross-reactivity with PGD2 | <0.01% |

Table 2: Typical Performance Characteristics of a Commercial 11β-Prostaglandin F2α ELISA Kit. aaaai.org

Radioreceptor Binding Studies and Utilization of Labeled Ligands (e.g., Tritiated PGF2alpha)

Radioreceptor binding assays are a valuable tool for studying the interaction of 11-epi-PGF2α with its receptors. These assays typically employ a radiolabeled ligand, such as tritiated prostaglandin F2α ([³H]-PGF2α), to characterize the binding properties of the receptor.

In a competitive binding experiment, a constant amount of the radiolabeled ligand is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor, such as 11-epi-PGF2α. The ability of 11-epi-PGF2α to displace the radiolabeled ligand from the receptor is measured. By analyzing the displacement curve, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of 11-epi-PGF2α for the receptor can be determined. These studies have been instrumental in understanding the biological activity of 11-epi-PGF2α and its interaction with the PGF2α receptor. mayocliniclabs.commayocliniclabs.com

Future Directions in 11 Epi Prostaglandin F2alpha Research

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

While the primary biosynthetic pathway for 11-epi-PGF2α is recognized as the reduction of prostaglandin (B15479496) D2 (PGD2) by aldo-keto reductase family 1 member C3 (AKR1C3), also known as prostaglandin F synthase, the full scope of its formation and degradation is likely more complex. researchgate.netfoodb.cahmdb.camdpi.com Future investigations are anticipated to focus on several key areas to uncover alternative and context-specific metabolic routes.

A significant area of future research will be the exploration of alternative enzymatic and non-enzymatic routes of 11-epi-PGF2α formation. This includes investigating the potential for other reductase enzymes to contribute to its synthesis and under what specific cellular conditions these alternative pathways may become relevant. Furthermore, the possibility of its formation from other prostaglandin precursors, beyond PGD2, warrants investigation.

The metabolic fate of 11-epi-PGF2α is another critical area for future studies. While it is known to be a metabolite, its own downstream metabolic products are not fully characterized. Research into its degradation pathways, including oxidation and conjugation, will be crucial for understanding its biological half-life and the termination of its signaling. For example, the identification of metabolites like 2,3-dinor-11β-prostaglandin F2α suggests that β-oxidation is one route of its metabolism. nih.gov Additionally, theoretical pathways, such as the formation of 11β-prostaglandin F2α ethanolamide from the endocannabinoid anandamide (B1667382) via COX-2 metabolism, open up new avenues for exploration. medchemexpress.com

The influence of the cellular and tissue microenvironment on the biosynthesis and metabolism of 11-epi-PGF2α is a largely unexplored frontier. Future studies will likely aim to understand how factors such as pH, oxidative stress, and the presence of specific co-factors can modulate the activity of enzymes involved in its turnover. This could reveal context-dependent roles for 11-epi-PGF2α in health and disease.

Identification of Novel Receptors and Binding Partners

Currently, the biological effects of 11-epi-PGF2α are thought to be mediated primarily through its interaction with known prostanoid receptors, particularly the prostaglandin F receptor (FP receptor) and, to some extent, the thromboxane (B8750289) receptor (TP receptor). researchgate.net However, the full spectrum of its molecular targets is likely broader, and future research is poised to identify novel receptors and binding partners.

A key avenue of investigation will be the search for as-yet-unidentified receptors that may have a higher affinity or specificity for 11-epi-PGF2α compared to its epimer, PGF2α. The existence of such a receptor would provide a mechanistic basis for potentially unique biological functions of 11-epi-PGF2α. Techniques such as affinity chromatography, ligand-based receptor screening, and computational modeling will be instrumental in this search.

The concept of receptor heterodimerization presents another exciting area for future research. It is possible that 11-epi-PGF2α preferentially binds to or modulates the activity of heterodimers formed between different prostanoid receptors or between prostanoid receptors and other types of G protein-coupled receptors (GPCRs). For instance, splice variants of the FP receptor exist, and their potential to form heterodimers that interact with 11-epi-PGF2α is an area ripe for exploration. drugbank.com

Beyond cell surface receptors, the identification of intracellular binding partners for 11-epi-PGF2α is a critical future direction. This could include nuclear receptors, ion channels, and other proteins whose function may be allosterically modulated by this lipid mediator. The development of chemical probes and proteomic approaches will be essential to capture these novel interactions and build a comprehensive interactome for 11-epi-PGF2α.

Further Characterization of Downstream Signaling Effects and Crosstalk Mechanisms

The signaling pathways activated by 11-epi-PGF2α downstream of receptor binding are not yet fully elucidated. Future research will need to move beyond broad statements of pathway activation to a more nuanced understanding of the specific signaling cascades involved and how they are regulated.

A primary focus will be the detailed mapping of the signaling pathways initiated by 11-epi-PGF2α binding to its known receptors. This includes a thorough investigation of the G proteins involved, the activation of second messengers such as inositol (B14025) phosphates and cAMP, and the subsequent activation of protein kinases and transcription factors. The phenomenon of biased signaling, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is particularly relevant and requires further study in the context of 11-epi-PGF2α. nih.gov

The crosstalk between 11-epi-PGF2α signaling and other major signaling networks is a critical area for future investigation. nih.gov For example, understanding how its signaling integrates with pathways activated by growth factors, cytokines, and other inflammatory mediators will be key to understanding its role in complex biological processes. The established crosstalk between the PGE2 and PGF2α pathways provides a template for exploring similar interactions involving 11-epi-PGF2α. researchgate.net

Application of Advanced '-omics' Technologies in Investigating 11-epi-Prostaglandin F2alpha Function

The application of high-throughput "-omics" technologies, including lipidomics, proteomics, and metabolomics, is set to revolutionize our understanding of 11-epi-PGF2α function. These approaches will allow for an unbiased, systems-level view of the molecular changes induced by this prostaglandin.

Lipidomics will be instrumental in placing 11-epi-PGF2α within the broader network of lipid mediators. nih.govnih.govmdpi.com By simultaneously profiling a wide range of eicosanoids and other lipids, researchers can identify how the production of 11-epi-PGF2α is correlated with changes in other signaling lipids and how it, in turn, influences the lipidome. This will be crucial for uncovering previously unknown interactions and feedback loops.

Proteomics offers a powerful tool for identifying the proteins and pathways that are regulated by 11-epi-PGF2α. By comparing the proteomes of cells or tissues in the presence and absence of this prostaglandin, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This will provide a global view of its cellular targets and downstream effects.

Metabolomics will enable a comprehensive analysis of the metabolic reprogramming induced by 11-epi-PGF2α. This can reveal how it influences central carbon metabolism, amino acid metabolism, and other key metabolic pathways. Integrating metabolomic data with lipidomic and proteomic data will provide a holistic picture of the cellular response to 11-epi-PGF2α. mdpi.com

Development of Advanced Preclinical Models for Studying 11-epi-Prostaglandin F2alpha-Mediated Pathophysiology

To translate our growing molecular understanding of 11-epi-PGF2α into a physiological context, the development of more sophisticated preclinical models is essential. These models will be crucial for investigating its role in various disease states and for the preclinical evaluation of potential therapeutic interventions.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, represents a significant advance over traditional 2D cell cultures. nih.govucl.ac.ukmdpi.comscispace.com These models more accurately recapitulate the complex cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant system to study the effects of 11-epi-PGF2α. For example, organoid models of various tissues could be used to investigate its role in organ-specific pathologies.

Genetically engineered animal models will be invaluable for dissecting the in vivo functions of 11-epi-PGF2α. This includes the development of knockout models for the enzymes responsible for its synthesis, such as AKR1C3, as well as models with targeted mutations in its putative receptors. These models will allow for a detailed examination of the consequences of altered 11-epi-PGF2α signaling in a whole-organism context.

The development of humanized animal models, in which components of the prostaglandin signaling pathways are replaced with their human counterparts, will be important for ensuring the translational relevance of preclinical findings. These models can help to bridge the gap between studies in laboratory animals and human physiology. Furthermore, the use of preclinical models of specific diseases, such as inflammatory disorders, cardiovascular diseases, and cancer, will be essential for defining the precise role of 11-epi-PGF2α in these conditions. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for quantifying 11-epi-prostaglandin F2α(1-) in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity, particularly for distinguishing isomers like 11-epi-PGF2α from other prostaglandins . Competitive ELISA kits (e.g., colorimetric assays) are also used but require validation via LC-MS/MS to confirm specificity, as cross-reactivity with structurally similar compounds (e.g., 8-iso-PGF2α) can occur . Key parameters include a detection range of 9.88–800 pg/mL and sample preparation protocols to stabilize prostaglandins in plasma/serum .

Q. How does 11-epi-prostaglandin F2α(1-) participate in the arachidonic acid metabolic pathway?

- Methodological Answer : 11-epi-PGF2α is a stereoisomer of PGF2α formed via non-enzymatic oxidation or enzymatic pathways involving NADP+-dependent oxidoreductases. It is implicated in oxidative stress responses and inflammatory regulation. Researchers should consult the KEGG PATHWAY database (Entry C05959) to map its interactions with enzymes like 11-epi-prostaglandin F2α:NADP+ 11-oxidoreductase (EC 1.1.1.141) . Experimental validation via knockout models or enzyme inhibition studies can clarify its biosynthetic routes.

Q. What are the best practices for sample preparation to minimize degradation of 11-epi-PGF2α during extraction?

- Methodological Answer : Immediate stabilization with antioxidants (e.g., butylated hydroxytoluene) and protease inhibitors is critical. Samples should be flash-frozen in liquid nitrogen and stored at -80°C. Solid-phase extraction (SPE) with C18 columns improves recovery rates, followed by derivatization for LC-MS/MS analysis . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when 11-epi-PGF2α levels vary between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in oxidative stress levels, enzyme expression, or sample handling. Use a dual approach:

- In vitro : Simulate physiological conditions (e.g., controlled oxygen tension) and quantify both enzymatic (e.g., COX-derived) and non-enzymatic products.

- In vivo : Employ isotopically labeled tracers to track prostaglandin flux in real time. Statistical tools like mixed-effects models can account for inter-subject variability . Cross-validate findings with orthogonal methods (e.g., ELISA + LC-MS/MS) .

Q. What experimental designs are optimal for distinguishing 11-epi-PGF2α from its isomers in complex matrices?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase columns with sub-2µm particles and mobile phases optimized for polar lipids (e.g., acetonitrile/water with 0.1% formic acid).

- Tandem MS : Monitor unique fragmentation patterns (e.g., m/z transitions specific to the 11-epi configuration).

- Isomer-specific antibodies : Develop monoclonal antibodies via hybridoma technology, but validate against LC-MS/MS to confirm absence of cross-reactivity .

Q. How should researchers address potential cross-reactivity in immunoassays when measuring 11-epi-PGF2α?

- Methodological Answer : Perform parallelism tests by serially diluting samples and comparing dose-response curves to the standard. Use LC-MS/MS to quantify interference from structurally related compounds (e.g., 8-iso-PGF2α). If cross-reactivity exceeds 10%, employ immunoaffinity purification prior to ELISA or switch to MS-based methods . Report cross-reactivity rates in publications to enhance reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing temporal fluctuations in 11-epi-PGF2α levels?

- Methodological Answer : Time-series analysis with autoregressive integrated moving average (ARIMA) models accounts for autocorrelation. For small sample sizes, non-parametric tests (e.g., Friedman test) are preferable. Normalize data to creatinine or protein content to reduce biological variability . Use tools like R or Python’s SciPy for robust statistical modeling .

Q. How can researchers validate the biological significance of 11-epi-PGF2α in disease models when correlation does not imply causation?

- Methodological Answer : Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., receptor antagonists) interventions to establish causality. For example, inhibit the FP receptor to assess 11-epi-PGF2α’s role in fibrosis. Pair omics data (transcriptomics/proteomics) with pathway enrichment analysis (e.g., KEGG, GO) to identify downstream targets .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in prostaglandin research, given the labile nature of 11-epi-PGF2α?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Publish full LC-MS/MS parameters (e.g., column type, gradient profile) and raw data in repositories like MetaboLights.

- Standardization : Use certified reference materials (e.g., Cayman Chemical) and report limits of detection/quantitation .

- Collaboration : Share protocols via platforms like protocols.io to mitigate batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.